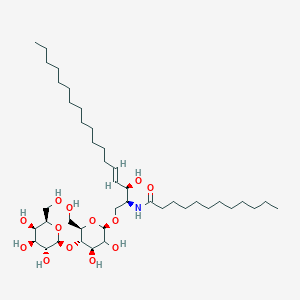
Lactosylceramide (d18:1/12:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactosylceramide (D18:1/12:0), also known as laccer or CDH, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Lactosylceramide (D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactosylceramide (D18:1/12:0) has been found in human brain and endocrine gland tissues, and has also been primarily detected in blood. Within the cell, lactosylceramide (D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Lactosylceramide (D18:1/12:0) participates in a number of enzymatic reactions. In particular, Lactosylceramide (D18:1/12:0) can be converted into glucosylceramide; which is catalyzed by the enzyme Beta-galactosidase. In addition, Lactosylceramide (D18:1/12:0) and uridine 5'-diphosphate can be converted into glucosylceramide and uridine diphosphate glucose; which is mediated by the enzyme Beta-1, 4-galactosyltransferase 6. In humans, lactosylceramide (D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Lactosylceramide (D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway. Lactosylceramide (D18:1/12:0) has been linked to several inborn metabolic disorders including hypobetalipoproteinemia and abetalipoproteinemia.
Lactosylceramide (d18:1/12:0) is a glycosylceramide.
properties
Product Name |
Lactosylceramide (d18:1/12:0) |
|---|---|
Molecular Formula |
C42H79NO13 |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C42H79NO13/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-31(46)30(43-34(47)26-24-22-20-17-12-10-8-6-4-2)29-53-41-39(52)37(50)40(33(28-45)55-41)56-42-38(51)36(49)35(48)32(27-44)54-42/h23,25,30-33,35-42,44-46,48-52H,3-22,24,26-29H2,1-2H3,(H,43,47)/b25-23+/t30-,31+,32+,33+,35-,36-,37+,38+,39?,40+,41+,42-/m0/s1 |
InChI Key |
KNWHKVBHCLQVFX-QXWNENIHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)
![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)
![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)
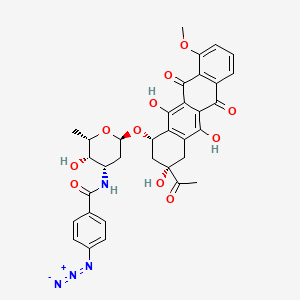

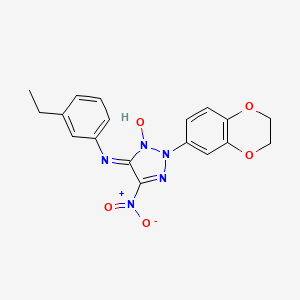
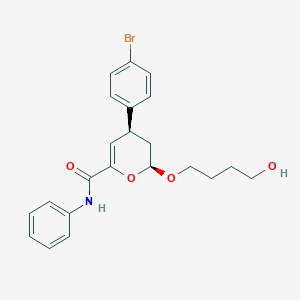


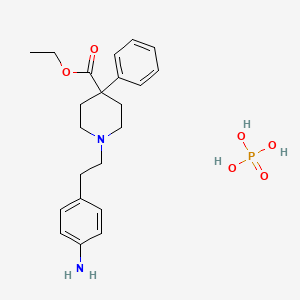

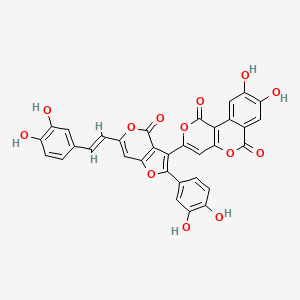
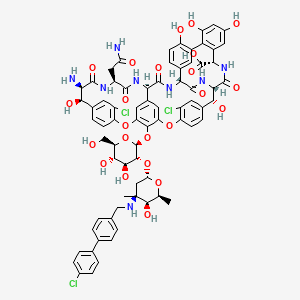
![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)